molecular formula C26H27ClN2O5S B3006034 Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1052534-87-8

Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B3006034
CAS RN: 1052534-87-8
M. Wt: 515.02
InChI Key: RQDRKAFNRGIUIP-UHFFFAOYSA-N
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Description

The compound Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic molecule that is likely to have been synthesized through multi-step organic reactions. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, which can give insights into the possible synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a dihydrothieno[2,3-c]pyridine core, which is then further modified by coupling with aromatic aldehydes to afford Schiff base compounds . Similarly, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods suggest that the compound could be synthesized through a combination of condensation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of similar compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These techniques would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For instance, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives on treatment with different nucleophilic reagents . These findings suggest that the compound may also be reactive towards nucleophiles and could potentially be used as a precursor for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through elemental analysis and spectroscopic data . Thermal analysis can provide information on the stability and decomposition patterns of the compounds . The presence of intramolecular hydrogen bonds can influence the melting points and solubility of these compounds . These methods would be relevant for determining the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new heterocycles, showcasing its versatility as a building block. For instance, it was utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Research

  • Research into its derivatives has shown potential in anticancer applications. For example, compounds derived from a similar ethyl carboxylate demonstrated potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

Crystal Structure Analysis

  • The compound's derivatives have been analyzed for their crystal structures. One such derivative, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, provided insights into intramolecular and intermolecular hydrogen bonds, contributing to the field of crystallography (Chen, Hong, Liu, & Ming-guo, 2012).

Synthetic Chemistry Applications

  • The compound has been a key player in the synthesis of various pyridine and thiazepine derivatives. These syntheses often involve reactions under microwave-assisted conditions, indicating its utility in modern synthetic methodologies (Faty, Youssef, & Youssef, 2011).

Development of Antiallergic Agents

  • Derivatives of this compound have been investigated for their potential as antiallergic agents. This research contributes to the ongoing search for new and effective treatments for allergic reactions (Görlitzer & Kramer, 2000).

Antimicrobial Activity

  • Compounds structurally related to Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have shown antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include areas such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S.ClH/c1-2-31-26(30)23-18-12-13-28(14-17-8-4-3-5-9-17)15-22(18)34-25(23)27-24(29)21-16-32-19-10-6-7-11-20(19)33-21;/h3-11,21H,2,12-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDRKAFNRGIUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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